Fluoro-dasatinib
Description
Fluoro-dasatinib (CAS 957218-03-0) is a fluorinated derivative of dasatinib, a tyrosine kinase inhibitor (TKI) targeting BCR-ABL and SRC-family kinases. The addition of fluorine aims to optimize pharmacokinetic (PK) properties, including solubility and bioavailability, while retaining therapeutic efficacy against hematologic malignancies like chronic myeloid leukemia (CML). Synthesis protocols for this compound involve trifluoroborate-bearing esters, emphasizing stability at physiological pH and radiosynthetic adaptability .
Properties
CAS No. |
957218-02-9 |
|---|---|
Molecular Formula |
C22H25ClFN7OS |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25ClFN7OS/c1-14-4-3-5-16(23)20(14)29-21(32)17-13-25-22(33-17)28-18-12-19(27-15(2)26-18)31-10-8-30(7-6-24)9-11-31/h3-5,12-13H,6-11H2,1-2H3,(H,29,32)(H,25,26,27,28) |
InChI Key |
PLZOWXHKTJJSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-dasatinib involves the introduction of a fluorine atom into the dasatinib molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination. The reaction conditions typically involve the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluoro-dasatinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound N-oxide, while nucleophilic substitution with an amine could produce a this compound amine derivative .
Scientific Research Applications
Fluoro-dasatinib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying fluorination reactions and their effects on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its role in inhibiting various tyrosine kinases involved in cell signaling pathways.
Medicine: Primarily used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.
Mechanism of Action
Fluoro-dasatinib exerts its effects by inhibiting the activity of multiple tyrosine kinases. At nanomolar concentrations, it inhibits BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . This inhibition disrupts cell signaling pathways involved in cell growth, proliferation, and survival, leading to the suppression of cancer cell growth and induction of apoptosis . The molecular targets and pathways involved include the BCR-ABL fusion protein, which is a key driver in chronic myeloid leukemia, and other kinases that play roles in various cancers .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Molecular and Functional Properties
Key Findings :
- Fluorine Impact: Fluorination in this compound likely reduces oxidative metabolism, extending half-life compared to dasatinib .
- Solubility: Dasatinib’s poor solubility (pH-dependent) necessitates amorphous solid dispersions for bioavailability enhancement .
- Selectivity : Conformation-selective analogs of dasatinib exhibit varied binding modes to kinase domains, implying this compound’s fluorine may alter target engagement .
Pharmacokinetic and Efficacy Profiles
Table 2: Hypothetical PK/PD Comparison
Formulation Challenges and Innovations
- Dasatinib : Requires co-crystals or amorphous dispersions to mitigate poor solubility .
- This compound : Ester precursors demonstrate pH-stable trifluoroborate moieties, enabling sustained release without complex formulations .
- Aminoacyl Derivatives: Conjugation with amino acids (e.g., glycine) improves aqueous solubility but may reduce blood-brain barrier penetration .
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